molecular formula C6H12IN B3056735 2-Propynyltrimethylammonium iodide CAS No. 7383-74-6

2-Propynyltrimethylammonium iodide

Cat. No.: B3056735
CAS No.: 7383-74-6
M. Wt: 225.07 g/mol
InChI Key: KPGPKKKFCILTDT-UHFFFAOYSA-M
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Description

2-Propynyltrimethylammonium iodide is a quaternary ammonium compound with the molecular formula C₆H₁₂IN It is known for its unique structure, which includes a propynyl group attached to a trimethylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propynyltrimethylammonium iodide can be synthesized through the reaction of propargyl bromide with trimethylamine, followed by the addition of potassium iodide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The final product is often obtained with high purity through multiple stages of purification, including distillation and crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alkanes or alkenes, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-Propynyltrimethylammonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Propynyltrimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trimethylammonium moiety can interact with negatively charged sites on biomolecules, affecting their function and stability.

Comparison with Similar Compounds

    Propargyl bromide: Similar in structure but lacks the trimethylammonium group.

    Trimethylammonium iodide: Similar in structure but lacks the propynyl group.

    Propargyltrimethylammonium chloride: Similar but with a chloride ion instead of iodide.

Uniqueness: 2-Propynyltrimethylammonium iodide is unique due to the presence of both the propynyl and trimethylammonium groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

trimethyl(prop-2-ynyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N.HI/c1-5-6-7(2,3)4;/h1H,6H2,2-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPKKKFCILTDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30994948
Record name N,N,N-Trimethylprop-2-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-74-6
Record name 2-Propyn-1-aminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, 2-propynyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethylprop-2-yn-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30994948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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